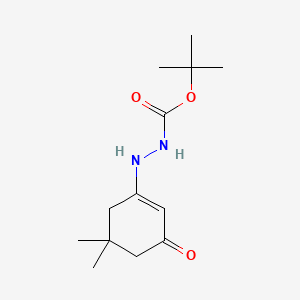
Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate is an organic compound with a complex structure that includes a tert-butyl group, a dimethyl-substituted cyclohexenone, and a hydrazinecarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with tert-butyl hydrazinecarboxylate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxylates.
科学的研究の応用
Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-(4,4-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate
- Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxamide
- Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarbothioate
Uniqueness
Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl group and the dimethyl-substituted cyclohexenone ring enhances its stability and makes it a valuable compound for various applications .
特性
分子式 |
C13H22N2O3 |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
tert-butyl N-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]carbamate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-14-9-6-10(16)8-13(4,5)7-9/h6,14H,7-8H2,1-5H3,(H,15,17) |
InChIキー |
DEJMBFMJNPPLDP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)OC(C)(C)C)C |
溶解性 |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-ethoxypropyl)-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615344.png)
![Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11615348.png)
![ethyl [(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11615356.png)
![N-[3-(1H-Naphtho[2,3-d]imidazol-2-yl)-phenyl]-2-thiophen-2-yl-acetamide](/img/structure/B11615370.png)
![(5Z)-5-[(2-Hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B11615372.png)
![ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11615380.png)
![methyl 4-[7-chloro-3-(4-chlorophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11615385.png)
![ethyl (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11615386.png)
![Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11615387.png)
![N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11615392.png)
![methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11615400.png)
![1-(9-Hydroxybicyclo[3.3.1]non-2-yl)-1-methylpiperidinium](/img/structure/B11615407.png)
![4-{2,5-dimethyl-3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11615409.png)
![Diethyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11615420.png)
